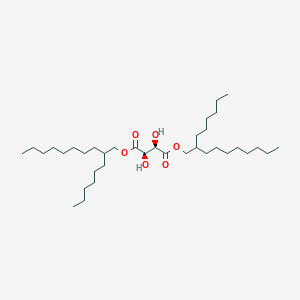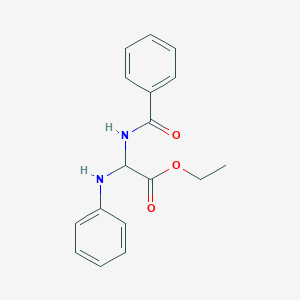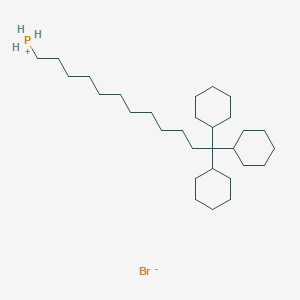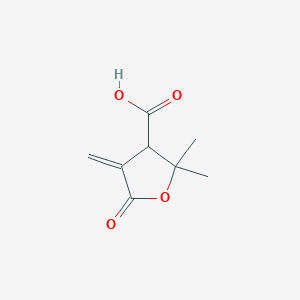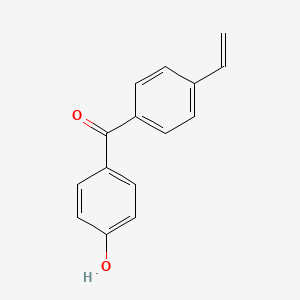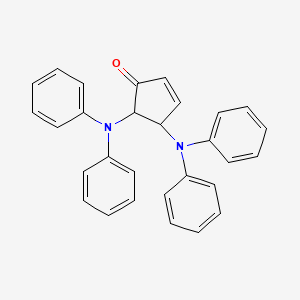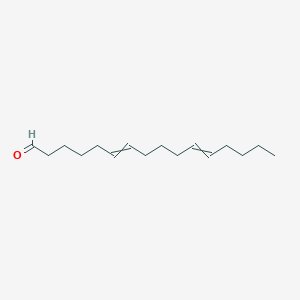![molecular formula C14H11Cl3O B14613209 2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene CAS No. 58042-01-6](/img/structure/B14613209.png)
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene is an organic compound with the molecular formula C14H11Cl3O. It is a derivative of benzene, characterized by the presence of two chlorine atoms at the 2 and 4 positions, and a chloromethyl group attached to a phenoxy methyl group at the 1 position. This compound is known for its applications in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-(chloromethyl)phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorobenzyl chloride
- 3-(Chloromethyl)phenol
- 2,4-Dichlorophenol
- 1-(Chloromethyl)-2,4-dichlorobenzene
Uniqueness
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing chlorine atoms and the reactive chloromethyl group makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
58042-01-6 |
|---|---|
Fórmula molecular |
C14H11Cl3O |
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[[3-(chloromethyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C14H11Cl3O/c15-8-10-2-1-3-13(6-10)18-9-11-4-5-12(16)7-14(11)17/h1-7H,8-9H2 |
Clave InChI |
JAJJNMWPHUWUHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


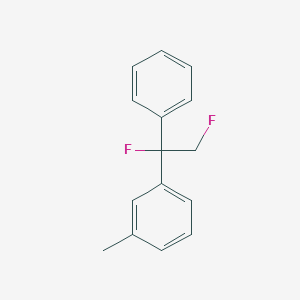
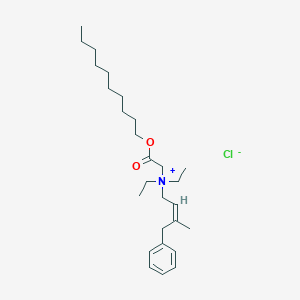
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
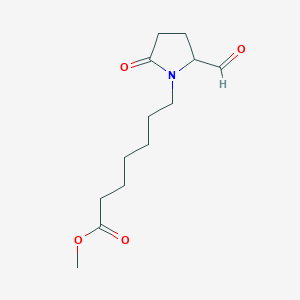
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
